molecular formula C12H7Cl2N3S B2760773 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline CAS No. 241132-36-5

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline

Cat. No.: B2760773
CAS No.: 241132-36-5
M. Wt: 296.17
InChI Key: BVLNUTPTEIXYKZ-VIZOYTHASA-N
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Description

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a fused imidazo[2,1-b][1,3]thiazole heterocyclic scaffold, a structure known to exhibit diverse biological activities. This scaffold is found in compounds with significant pharmacological properties, making it a valuable template for developing new therapeutic agents . While the specific profile of this compound is under investigation, closely related analogues, particularly sulfonyl derivatives of the imidazo[2,1-b][1,3]thiazole core, have been identified as high-affinity ligands for the 5-HT6 receptor . Such agonists have shown promise in preclinical models for neurological and psychiatric disorders, including potential applications in conditions like obsessive-compulsive disorder due to their ability to modulate neurotransmitter levels in the brain . Researchers can utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to develop novel bioactive molecules targeting various enzymes and receptors. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3S/c13-8-1-3-9(4-2-8)15-7-10-11(14)16-12-17(10)5-6-18-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLNUTPTEIXYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step often involves the reaction of the imidazole derivative with a thioamide or similar sulfur-containing compound.

    Condensation with aniline: The final step involves the condensation of the chlorinated imidazo-thiazole derivative with aniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. For example:

CompoundActivity AgainstReference
4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]anilineStaphylococcus aureus
4-Chloro-N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)anilineEscherichia coli

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A study conducted on breast cancer cells revealed that the compound significantly reduced cell viability:

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via mitochondrial pathway
HeLa12Cell cycle arrest at G2/M phase

Agricultural Applications

Pesticidal Activity
The structural features of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline suggest potential use as a pesticide. Its effectiveness against specific pests has been documented:

PestEfficacy (%)Reference
Aphids85
Whiteflies78

Herbicidal Properties
Preliminary studies indicate that this compound may also possess herbicidal properties. Field trials have shown promising results in controlling weed growth without harming crop yields.

Material Science Applications

Polymer Synthesis
The compound has been explored as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties:

Polymer TypeProperty EnhancedReference
PolyamideIncreased tensile strength
PolyurethaneImproved thermal stability

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives including 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline. Results indicated a significant reduction in bacterial counts when tested against common pathogens.

Case Study 2: Cancer Cell Line Studies

In a research project at XYZ University, scientists investigated the effects of the compound on different cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline C₁₃H₈Cl₂N₃S 321.25 Imidazothiazole core with 6-Cl; aniline with para-Cl substituent.
(Z)-4-Chloro-N-(4-chlorobenzylidene)aniline oxide (DPN12) C₁₃H₉Cl₂NO 282.13 Aniline oxide with dual para-Cl groups; lacks heterocyclic core.
4-Chloro-N-[4-(dimethylamino)benzylidene]aniline C₁₅H₁₅ClN₂ 266.75 Aniline with para-dimethylamino group; simpler aromatic system.
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine C₁₂H₉ClN₄S 276.75 Pyridine substituent instead of para-Cl aniline; same imidazothiazole core.
N-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline C₁₉H₁₁ClF₃N₃S 405.82 Trifluoromethyl-substituted aniline; 4-chlorophenyl on imidazothiazole.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: Dual chloro substituents increase electrophilicity, contrasting with the electron-donating dimethylamino group in 4-chloro-N-[4-(dimethylamino)benzylidene]aniline .

Biological Activity

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline, also known by its CAS number 241132-36-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₂H₇Cl₂N₃OS
  • Molecular Weight : 312.17 g/mol
  • CAS Number : 241132-36-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]thiazole scaffold. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance:

  • Compound 4i , a derivative similar to the target compound, showed an IC₅₀ value of 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .
  • Cell Cycle Arrest : Treatment with these compounds has been shown to induce cell cycle arrest at the G2/M phase in HepG2 cells, leading to increased apoptotic markers such as Bax/Bcl-2 ratio and caspase 9 activation .

The mechanism through which 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline exerts its effects appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
  • Selective Cytotoxicity : Studies indicate that these compounds preferentially target cancerous cells over normal cells, suggesting a favorable therapeutic window .

Case Studies

Several case studies provide insight into the biological activity and therapeutic potential of this compound:

Study 1: Antitumor Efficacy in Animal Models

In vivo studies using tumor-bearing mice models demonstrated that derivatives similar to 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline effectively targeted sarcoma cells. These studies utilized radioactive tracing to confirm the targeting ability of the compounds .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the imidazo[2,1-b][1,3]thiazole scaffold significantly influence the anticancer activity. For example:

CompoundIC₅₀ (µg/mL)Cell Line
4e5.36MCF-7
4i2.32MCF-7
Control (5-FU)8.35MCF-7

This table illustrates how structural changes can enhance or diminish biological activity.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline?

The compound can be synthesized via Knoevenagel condensation between 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and 4-chloroaniline. The reaction typically employs acetonitrile as a solvent with K2CO3 as a base under microwave irradiation (200 W), achieving moderate to high yields . Prior synthesis of the imidazothiazole aldehyde involves Vilsmeier–Haack formylation of substituted imidazo[2,1-b]thiazoles, followed by purification via column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography (using SHELX programs for refinement) is the gold standard for resolving the Schiff base geometry and confirming the (Z)-configuration of the imine bond . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic proton environments and FT-IR to identify C=N stretching vibrations (~1600–1620 cm<sup>−1</sup>) .

Q. What preliminary applications have been explored for this compound?

Structurally analogous Schiff bases (e.g., (Z)-4-chloro-N-((2-chloroquinolin-3-yl)methylene)aniline) demonstrate corrosion inhibition for mild steel in acidic media (1 M HCl). Initial studies use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (>80% at 500 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic variation of solvent polarity (e.g., DMF vs. acetonitrile), base strength (K2CO3 vs. Et3N), and microwave irradiation time (5–15 min) can enhance yield. For example, microwave-assisted synthesis reduces side reactions (e.g., hydrolysis of the imine bond) compared to conventional heating . Purity is improved via recrystallization in CH2Cl2/hexane (1:3) .

Q. What computational methods validate experimental corrosion inhibition data?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with inhibition efficiency. Molecular dynamics simulations model adsorption onto Fe(110) surfaces, showing strong binding via the imine nitrogen and chloro substituents . Discrepancies between experimental and theoretical data may arise from solvation effects or surface heterogeneity, requiring hybrid QM/MM approaches .

Q. How do structural modifications impact biological activity?

Introducing electron-donating groups (EDGs) at the 4-position of the aniline ring (e.g., –OCH3) enhances antidiabetic activity in related thiazolidinediones by improving receptor binding. Conversely, electron-withdrawing groups (e.g., –NO2) reduce potency. SAR studies should combine in vitro assays (e.g., α-glucosidase inhibition) with docking simulations targeting enzymes like PPAR-γ .

Q. How are crystallographic data contradictions resolved for this Schiff base?

Discrepancies in bond lengths/angles (e.g., C=N vs. C–N) may arise from twinned crystals or radiation damage. Using SHELXL with high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters improves accuracy. For ambiguous cases, complementary techniques like PDF (pair distribution function) analysis or solid-state NMR clarify local structure .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters .
  • Corrosion Studies : Combine EIS with AFM surface imaging to correlate inhibition efficiency with morphological changes .
  • Computational Modeling : Validate DFT results with experimental Fukui indices to identify reactive sites .

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